molecular formula C14H19Cl3N2O2 B13736052 2-Piperidinoethyl 2,6-dichlorocarbanilate hydrochloride CAS No. 20228-95-9

2-Piperidinoethyl 2,6-dichlorocarbanilate hydrochloride

Cat. No.: B13736052
CAS No.: 20228-95-9
M. Wt: 353.7 g/mol
InChI Key: VYNIUAYENUFLOL-UHFFFAOYSA-N
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Description

2-Piperidinoethyl 2,6-dichlorocarbanilate hydrochloride is a chemical compound with the molecular formula C14H19Cl3N2O2 and a molecular weight of 353.6719 . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom.

Preparation Methods

The synthesis of 2-Piperidinoethyl 2,6-dichlorocarbanilate hydrochloride involves several steps. One common method includes the reaction of 2,6-dichlorophenyl isocyanate with 2-piperidinoethanol in the presence of a suitable solvent and catalyst . The reaction typically proceeds under mild conditions, and the product is isolated and purified through crystallization or other standard techniques.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-Piperidinoethyl 2,6-dichlorocarbanilate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the chlorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction .

Scientific Research Applications

2-Piperidinoethyl 2,6-dichlorocarbanilate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Piperidinoethyl 2,6-dichlorocarbanilate hydrochloride involves its interaction with specific molecular targets. The piperidine ring plays a crucial role in its biological activity, allowing it to bind to receptors or enzymes and modulate their function. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-Piperidinoethyl 2,6-dichlorocarbanilate hydrochloride can be compared with other similar compounds, such as:

These comparisons highlight the unique properties and potential advantages of this compound in various applications.

Properties

CAS No.

20228-95-9

Molecular Formula

C14H19Cl3N2O2

Molecular Weight

353.7 g/mol

IUPAC Name

2-piperidin-1-ium-1-ylethyl N-(2,6-dichlorophenyl)carbamate;chloride

InChI

InChI=1S/C14H18Cl2N2O2.ClH/c15-11-5-4-6-12(16)13(11)17-14(19)20-10-9-18-7-2-1-3-8-18;/h4-6H,1-3,7-10H2,(H,17,19);1H

InChI Key

VYNIUAYENUFLOL-UHFFFAOYSA-N

Canonical SMILES

C1CC[NH+](CC1)CCOC(=O)NC2=C(C=CC=C2Cl)Cl.[Cl-]

Origin of Product

United States

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